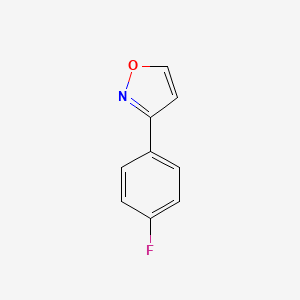

3-(4-Fluorophenyl)isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluorophenyl)isoxazole is a heterocyclic compound characterized by the presence of an isoxazole ring substituted with a 4-fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II) . The reaction conditions generally include moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Cycloaddition Reactions

3-(4-Fluorophenyl)isoxazole participates in 1,3-dipolar cycloadditions, forming polycyclic systems. For example:

-

With alkynes : Under microwave irradiation, it reacts with terminal alkynes to yield 3,5-disubstituted isoxazoles via nitrile oxide intermediates .

-

With nitrile oxides : Metal-free [3+2] cycloadditions occur in aqueous media, producing fused isoxazoline derivatives .

Mechanistic Insight : The reaction initiates with in situ generation of nitrile oxides from hydroxylamine derivatives, followed by regioselective cycloaddition (Fig. 1) .

Nucleophilic Substitution

The fluorine atom at the para position undergoes electrophilic aromatic substitution (EAS):

Key Observation : Electron-withdrawing groups (e.g., -F) direct substituents to the meta position relative to the isoxazole ring .

Oxidation

-

Aldehyde oxidation : The isoxazole’s aldehyde derivative (e.g., this compound-5-carbaldehyde) is oxidized to carboxylic acids using KMnO₄ (yield: 89%) .

-

Ring oxidation : Treatment with m-CPBA forms N-oxide derivatives, enhancing electrophilicity .

Reduction

-

Catalytic hydrogenation : Pd/C-mediated hydrogenation reduces the isoxazole ring to β-enaminones (yield: 78%) .

-

Selective reduction : NaBH₄ selectively reduces carbonyl groups while preserving the isoxazole core .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Aryl-3-(4-fluorophenyl)isoxazole | 91% | |

| Sonogashira | PdCl₂, CuI, PPh₃, Et₃N | 5-Alkynyl derivatives | 83% |

Advantage : These reactions tolerate diverse functional groups, including esters and halides .

Heterocycle Functionalization

The isoxazole ring undergoes ring-opening and rearrangement:

-

Acid-mediated hydrolysis : Concentrated HCl opens the ring to form β-ketoamides .

-

Photochemical rearrangement : UV irradiation induces ring expansion to oxazole derivatives .

Mechanism : Ring-opening proceeds via protonation at the nitrogen, followed by nucleophilic attack (Fig. 2) .

Biological Activity Modulation

Derivatives show enhanced pharmacological properties:

-

Anticancer activity : Fluorophenyl-isoxazole-carboxamides inhibit Hep3B cells (IC₅₀: 5.76 µg/mL) .

-

Antioxidant effects : Substituents at C-5 significantly influence radical scavenging (EC₅₀: 12–45 µM) .

Structure-Activity Relationship (SAR) :

-

Electron-withdrawing groups (e.g., -F) improve metabolic stability.

Comparison with Analogues

Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthesis of 3-(4-Fluorophenyl)isoxazole

The compound can be synthesized through several methods, including:

- Cyclization Reactions : Utilizing starting materials like 4-fluorobenzaldehyde and hydroxylamine to form isoxazole derivatives.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing solvent use, making it an eco-friendly option .

Table 1: Synthesis Methods of this compound

Biological Activities

This compound exhibits a range of biological activities, particularly in anticancer research. Its derivatives have shown promising results against various cancer cell lines.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound derivatives on cancer cell lines such as:

- Liver Cancer : HepG2 and Hep3B

- Cervical Cancer : HeLa

- Breast Cancer : MCF-7

These studies utilized assays like MTS to determine cell viability and proliferation rates, demonstrating significant inhibitory effects on cell growth .

Table 2: Anticancer Activity of this compound Derivatives

Other Pharmacological Applications

Beyond oncology, isoxazole derivatives have been explored for their potential in:

- Anti-inflammatory Agents : Compounds derived from isoxazoles have exhibited anti-inflammatory properties in various models.

- Antioxidant Activity : Some derivatives demonstrate significant antioxidant effects, which may contribute to their therapeutic potential against oxidative stress-related diseases .

Case Study 1: Anticancer Evaluation

A study synthesized a series of fluorophenyl-isoxazole-carboxamide derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting they may serve as lead compounds for further development .

Case Study 2: Antioxidant Properties

In another investigation, isoxazole derivatives were tested for their antioxidant capabilities using both in vivo (C. elegans model) and in vitro (human fibroblasts) assays. The findings revealed that specific derivatives had superior antioxidant activity compared to established antioxidants like quercetin .

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)isoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

- 3-Phenylisoxazole

- 3-(4-Chlorophenyl)isoxazole

- 3-(4-Methylphenyl)isoxazole

Comparison: 3-(4-Fluorophenyl)isoxazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets, making it a valuable molecule in drug discovery .

Actividad Biológica

3-(4-Fluorophenyl)isoxazole is a compound belonging to the isoxazole family, which are five-membered heterocycles containing nitrogen and oxygen. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent studies and findings.

The molecular formula of this compound is C9H7FNO, with a molecular weight of approximately 167.16 g/mol. The structure consists of a fluorophenyl group attached to an isoxazole ring, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of fluorophenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancers. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 15.48 μg/ml to over 400 μg/ml depending on the specific derivative and cell line tested .

| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| 2d | HeLa | 15.48 | Induces apoptosis |

| 2e | Hep3B | ~23 | Reduces necrosis |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. For example, compounds such as 2d and 2e were shown to induce a delay in the G2/M phase of the cell cycle, similar to the positive control doxorubicin . Additionally, they significantly reduced alpha-fetoprotein secretion in Hep3B cells, indicating potential therapeutic implications for liver cancer treatment.

Anti-inflammatory and Analgesic Properties

Isoxazoles have also been investigated for their anti-inflammatory properties. In various studies, isoxazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses . This suggests that this compound may contribute to pain relief and inflammation reduction through similar mechanisms.

Antimicrobial Activity

The antimicrobial properties of isoxazoles have been documented extensively. Compounds within this class have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of isoxazole derivatives on various cancer cell lines, it was found that modifications at the C-5 position significantly influenced biological activity. The presence of a fluorine atom at the para position enhanced interaction with cellular targets, leading to increased potency against specific cancer types .

- Fluorination Studies : Research on the direct fluorination of isoxazoles revealed that introducing fluorine at strategic positions could enhance biological activity by improving binding affinity to target proteins involved in disease pathways such as cystic fibrosis transmembrane conductance regulator (CFTR) modulation .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIYGAJCKRGUBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.